CDK1 Inhibitory Potency of the Unsubstituted Scaffold vs. 2-Amino and 2-Arylamino Derivatives
In a standardized enzymatic assay using histone H1 substrate in the presence of 12.5 μM ATP at pH 7.5 and 2 °C, 6-cyclohexylmethoxypurine (NU2017) exhibits an IC50 of 18,000 nM against CDK1/cyclin B, compared with an IC50 of 7,000 nM and a Ki of 5,000 nM for its 2-amino analog NU2058 under identical assay conditions [1]. Extending the comparison across the series, the 2-anilino derivative NU6094 achieves a CDK2 IC50 of 970 nM in the same assay format [2], while the 2-(4-sulfamoylanilino) derivative NU6102 reaches a CDK2 IC50 of 5.4 nM [3]. This represents a >3,300-fold potency gradient within a single scaffold class, underscoring that the basal scaffold possesses measurable but deliberately attenuated activity that is exquisitely tunable through 2-position elaboration.
| Evidence Dimension | CDK1/CDK2 inhibitory potency (IC50/Ki) |
|---|---|
| Target Compound Data | NU2017 (6-cyclohexylmethoxypurine): CDK1 IC50 = 18,000 nM; CDK2 IC50 = 13,000 nM |
| Comparator Or Baseline | NU2058: CDK1 IC50 = 7,000 nM, Ki = 5,000 nM; NU6094: CDK2 IC50 = 970 nM; NU6102: CDK2 IC50 = 5.4 nM |
| Quantified Difference | 2.6-fold (NU2017 vs. NU2058 CDK1 IC50); ~13.4-fold (NU2017 vs. NU6094 CDK2 IC50); ~2,400-fold (NU2017 vs. NU6102 CDK2 IC50) |
| Conditions | Enzymatic assay with histone H1 substrate, 12.5 μM ATP, pH 7.5, 2 °C (BindingDB assay ID 1); CDK1/cyclin B (spiny starfish) and CDK2/cyclin A2 (human) |
Why This Matters
The unsubstituted scaffold serves as an essential low-potency baseline control, enabling quantitative attribution of potency gains to specific 2-position modifications and ensuring SAR continuity across a literature spanning two decades.
- [1] BindingDB BDBM5564 (NU2017) and BDBM5485 (NU2058): affinity data for CDK1/cyclin B, histone H1 assay, 12.5 μM ATP, pH 7.5, 2 °C. University of Newcastle, deposited 2005-08-23. View Source
- [2] BindingDB BDBM5530 (2-Anilino-6-cyclohexylmethoxypurine, NU6094): CDK2 IC50 = 970 nM, histone H1 assay, 12.5 μM ATP, pH 7.5, 2 °C. University of Newcastle. View Source
- [3] Hardcastle IR, Arris CE, Bentley J, et al. N2-substituted O6-cyclohexylmethylguanine derivatives: potent inhibitors of cyclin-dependent kinases 1 and 2. J Med Chem. 2004;47(15):3710-3722. NU6102 IC50 = 9.5 nM (CDK1/cyclinB) and 5.4 nM (CDK2/cyclinA3). View Source
